molecular formula C16H12N2O3 B14752326 7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one

7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one

Cat. No.: B14752326
M. Wt: 280.28 g/mol
InChI Key: WYWAADDFFWMGTM-GIJQJNRQSA-N
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Description

7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one is a compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-methylcoumarin, which has been modified to include a pyridin-2-ylimino group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

the general principles of green chemistry, such as using green solvents and catalysts, can be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one is unique due to the presence of the pyridin-2-ylimino group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-[(E)-pyridin-2-yliminomethyl]chromen-2-one

InChI

InChI=1S/C16H12N2O3/c1-10-8-15(20)21-16-11(10)5-6-13(19)12(16)9-18-14-4-2-3-7-17-14/h2-9,19H,1H3/b18-9+

InChI Key

WYWAADDFFWMGTM-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2/C=N/C3=CC=CC=N3)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C=NC3=CC=CC=N3)O

Origin of Product

United States

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